
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that combines a quinazoline core with a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde typically involves the condensation of thiophene derivatives with quinazoline precursors. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring, followed by oxidation to introduce the aldehyde group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(Thiophen-2-yl)quinazoline-6-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt cellular signaling pathways involved in cancer cell proliferation . The thiophene ring enhances the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid
- 4-(Thiophen-2-yl)quinazoline-6-methanol
- 4-(Thiophen-2-yl)quinazoline-6-nitrile
Uniqueness
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is unique due to the presence of both an aldehyde group and a thiophene ring, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
1121529-14-3 |
|---|---|
Fórmula molecular |
C13H8N2OS |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
4-thiophen-2-ylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H8N2OS/c16-7-9-3-4-11-10(6-9)13(15-8-14-11)12-2-1-5-17-12/h1-8H |
Clave InChI |
BOPKSFNBNOFOST-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




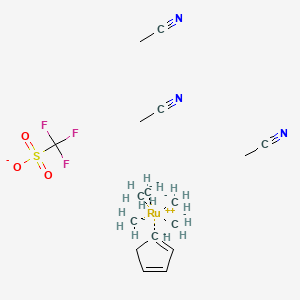

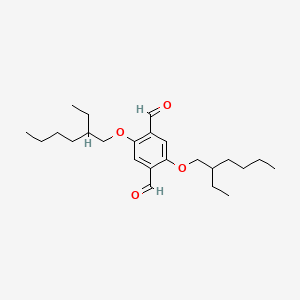
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)

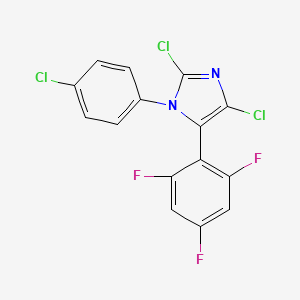
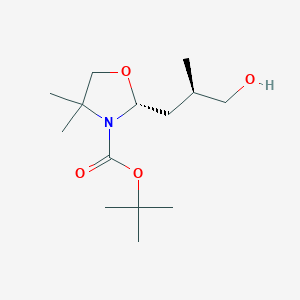

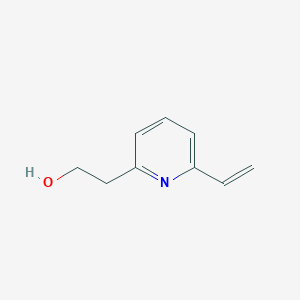
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
